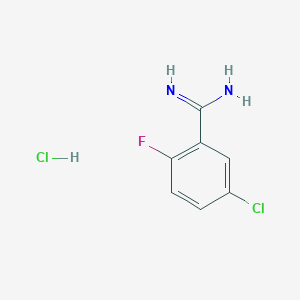

5-Chloro-2-fluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQAESKTXCBUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677413 | |

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-52-7 | |

| Record name | Benzenecarboximidamide, 5-chloro-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-fluoro-benzamidine hydrochloride chemical properties

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and drug development. We will explore its core chemical properties, logical synthetic pathways, key applications, and essential safety protocols, moving beyond a simple data summary to explain the causality behind its utility and handling.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amidine, typically supplied as its more stable hydrochloride salt.[1] The presence of both a chloro and a fluoro group on the benzene ring significantly influences its electronic properties, reactivity, and binding interactions with biological targets, making it a valuable and versatile building block in modern medicinal chemistry.[2]

The amidine functional group is a strong base and is protonated at physiological pH, allowing it to form salt bridges and hydrogen bonds, which are critical for molecular recognition in enzyme active sites. The halogen substituents enhance the compound's metabolic stability and modulate its lipophilicity, key parameters in drug design.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1187929-52-7 | [2][3] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [2] |

| Molecular Weight | 209.05 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Purity | ≥ 96% (as determined by HPLC) | [2] |

| Storage Conditions | Store refrigerated at 0-8 °C | [2] |

| MDL Number | MFCD04973393 | [2] |

Synthesis and Reaction Chemistry: A Validated Approach

While multiple synthetic routes can be envisioned, the most common and industrially scalable method for producing benzamidine derivatives involves a two-step process starting from the corresponding benzonitrile. This self-validating protocol ensures high purity and yield.

Proposed Synthetic Workflow

The synthesis of this compound logically begins with 5-chloro-2-fluorobenzonitrile. The nitrile is first converted to an intermediate amidoxime, which is subsequently reduced to the final benzamidine product.

Caption: Proposed two-step synthesis of 5-Chloro-2-fluoro-benzamidine HCl.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for benzamidine synthesis.[4]

-

Amidoxime Formation:

-

To a stirred solution of hydroxylamine hydrochloride (1.2 eq) and a suitable base like potassium carbonate (1.5 eq) in an aqueous solvent, slowly add 5-chloro-2-fluorobenzonitrile (1.0 eq).

-

Heat the reaction mixture to approximately 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and adjust the pH to 6-7 with dilute HCl to precipitate the 5-chloro-2-fluoro-N'-hydroxy-benzamidine intermediate.[4]

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Reduction to Benzamidine Hydrochloride:

-

Suspend the dried amidoxime intermediate (1.0 eq) in a solvent such as methanol.

-

Add a catalytic amount of a reducing agent, like Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reduction is complete (monitored by TLC or HPLC).

-

Carefully filter the catalyst.

-

Bubble dry hydrogen chloride gas through the filtrate or add a solution of HCl in an appropriate solvent to precipitate the final this compound salt.

-

Collect the resulting solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

-

Core Applications in Scientific Research & Development

The unique structural features of this compound make it a highly sought-after intermediate in several high-value research and development sectors.[2]

-

Pharmaceutical Development: It is a critical building block for synthesizing novel therapeutic agents. The benzamidine moiety is a well-known pharmacophore that acts as a reversible competitive inhibitor of trypsin and other serine proteases, which are implicated in various diseases.[1][2] The specific halogenation pattern of this compound allows for fine-tuning the selectivity and pharmacokinetic properties of the final drug candidate.[2]

-

Biochemical Research: Researchers use this compound to design and synthesize specific enzyme inhibitors for studying biological pathways and validating new drug targets.[2] Its ability to form stable complexes with proteins also makes it useful in structural biology and protein crystallography.[1]

-

Agrochemicals & Material Science: Beyond pharmaceuticals, it serves as an intermediate in the development of advanced agrochemicals and specialized polymers where its unique chemical properties can enhance material performance.[2][5]

Caption: Major application areas for 5-Chloro-2-fluoro-benzamidine HCl.

Analytical Characterization Profile

While a dedicated public spectrum is not available, an experienced chemist can reliably predict the key analytical features of this compound based on its structure and data from analogous compounds.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) appearing as complex multiplets in the δ 7.0-8.0 ppm range, showing coupling to each other and to the fluorine atom. - Broad signals for the -NH₂ and =NH protons (4H total, exchangeable with D₂O), likely downfield (δ > 8.5 ppm) due to the electron-withdrawing nature of the amidinium cation. |

| ¹³C NMR | - Aromatic carbons (6C) in the δ 120-160 ppm range. The carbon attached to fluorine will show a large one-bond C-F coupling constant. - The amidinium carbon (C=N) appearing significantly downfield, typically δ > 160 ppm. |

| IR Spectroscopy | - Strong N-H stretching bands in the 3100-3400 cm⁻¹ region. - C=N stretching vibration around 1650-1680 cm⁻¹. - C-Cl and C-F stretching bands in the fingerprint region (below 1300 cm⁻¹). |

| Mass Spec (ESI+) | The primary ion observed would be the free base [M+H]⁺ at m/z ≈ 173.02. |

Safety, Handling, and Storage Protocols

As a research chemical and a potential irritant, proper handling of this compound is paramount. The following protocols are derived from safety data for structurally related benzamidines.[8][9][10]

Mandatory Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8]

Handling and Storage

-

Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C.[2] The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is advisable for long-term stability.[8]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of a reactive amidine group and a specifically halogenated aromatic ring. Its utility as a precursor for serine protease inhibitors and other bioactive molecules makes it indispensable in modern drug discovery and biochemical research. Adherence to rigorous synthesis, handling, and safety protocols is essential for leveraging its full potential in a research and development setting.

References

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Fisher Scientific. (2023, October 6). Safety Data Sheet - Benzamidine hydrochloride. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-fluoro-N'-hydroxy-benzamidine. Retrieved from [Link]

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone.

-

ResearchGate. (2023, December 31). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-benzimidazole. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

-

ResearchGate. (2023, April 20). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved from [Link]

-

SpectraBase. (n.d.). benzamide, N-[2-[(4-chloro-2-nitrophenyl)amino]ethyl]-2-fluoro-. Retrieved from [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.be [fishersci.be]

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative of significant interest to the pharmaceutical and chemical research communities. The unique structural arrangement of chloro and fluoro substituents on the benzene ring imparts enhanced reactivity and selectivity, establishing this compound as a valuable intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.[1] This document will delve into the chemical and physical properties of this compound, detail its synthesis via the Pinner reaction with mechanistic insights, explore its diverse applications, and provide essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of innovative chemical entities.

Part 1: Compound Profile and Chemical Identity

This compound is a key building block in medicinal chemistry, primarily utilized in the design of enzyme inhibitors and other pharmacologically active compounds.[1] Its utility stems from the ability of the benzamidine moiety to interact with various biological targets, while the halogen substituents modulate its physicochemical properties, such as lipophilicity and binding affinity.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1187929-52-7 |

| Molecular Formula | C₇H₆ClFN₂·HCl |

| Molecular Weight | 209.05 g/mol |

| Appearance | Off-white solid |

| Purity | ≥ 96% (HPLC) |

| Storage Conditions | Store at 0-8 °C |

(Data sourced from Chem-Impex[1])

Part 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is most commonly achieved from its corresponding benzonitrile precursor, 5-Chloro-2-fluorobenzonitrile. The Pinner reaction stands as a classical and reliable method for this transformation.

Retrosynthetic Analysis

The primary retrosynthetic disconnection for benzamidine derivatives involves the conversion of the amidine group back to a nitrile. This highlights the crucial role of the corresponding benzonitrile as the readily available starting material.

Sources

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-benzamidine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern on the aromatic ring, featuring both chloro and fluoro groups, imparts distinct physicochemical properties that are highly advantageous for the synthesis of targeted therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, a detailed, mechanistically grounded synthesis protocol, and an exploration of its significant applications, particularly in the development of enzyme inhibitors. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of Halogenated Benzamidines

Benzamidine and its derivatives are recognized as a privileged scaffold in medicinal chemistry, primarily due to their ability to act as bioisosteres of arginine and lysine, enabling them to interact with the active sites of various enzymes, particularly serine proteases.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the benzamidine core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This fine-tuning is crucial for optimizing drug-like properties, including target affinity, selectivity, and pharmacokinetic profiles.

This compound, in particular, offers a unique combination of these effects. The electron-withdrawing nature of both the chlorine and fluorine atoms influences the pKa of the amidinium group, affecting its binding interactions. Furthermore, the presence of these halogens can introduce favorable interactions with the protein target and block potential sites of metabolic attack, enhancing the compound's viability as a drug discovery intermediate.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and utility. A comprehensive understanding of its structural and electronic features provides a predictive framework for its behavior in synthetic and biological systems.

Structural Elucidation

While a definitive single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic studies on substituted benzamidinium chlorides and related benzamide derivatives provide a robust model for its key structural parameters.[3][4][5] The core structure consists of a planar phenyl ring substituted with a chloro group at the 5-position and a fluoro group at the 2-position. The amidinium group, -C(NH2)2+, is protonated at one of the nitrogen atoms and forms an ionic bond with the chloride counter-ion.

The C-N bonds within the amidinium moiety are expected to have partial double bond character due to resonance, resulting in bond lengths intermediate between a typical C-N single bond and a C=N double bond. The positive charge is delocalized across the two nitrogen atoms. The planarity of the amidinium group allows for effective interaction with the planar side chains of amino acid residues in enzyme active sites, such as the guanidinium group of arginine.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound. The expected spectral features are outlined below, based on established principles and data from analogous halogenated aromatic compounds.[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The protons of the -NH2 groups will likely appear as a broad singlet, and its chemical shift may be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro, fluoro, and amidinium substituents.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amidinium group (typically in the 3100-3400 cm⁻¹ region), C=N stretching (around 1650-1680 cm⁻¹), and C-Cl and C-F stretching vibrations at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base, 5-Chloro-2-fluoro-benzamidine. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1187929-52-7 | [9] |

| Molecular Formula | C₇H₇Cl₂FN₂ | [10] |

| Molecular Weight | 209.05 g/mol | [10] |

| Appearance | Off-white solid | [10] |

| Storage Conditions | 0-8 °C | [10] |

Synthesis of this compound

The most common and efficient method for the synthesis of benzamidines is the Pinner reaction.[10][11][12][13][14] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride (a Pinner salt), which is then converted to the corresponding amidine hydrochloride upon treatment with ammonia.

Synthetic Workflow

The synthesis of this compound commences with the readily available starting material, 5-chloro-2-fluorobenzonitrile.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-Chloro-2-fluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

Protocol:

-

Pinner Salt Formation:

-

A solution of 5-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous ethanol is cooled to 0 °C in a flask equipped with a gas inlet tube and a drying tube.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction is stirred at 0 °C for several hours and then allowed to stand at low temperature (e.g., 4 °C) overnight.

-

The precipitated ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner salt) is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

-

Ammonolysis:

-

The dried Pinner salt is suspended in anhydrous ethanol.

-

The suspension is cooled to 0 °C, and anhydrous ammonia gas is bubbled through the mixture until saturation.

-

The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

-

The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound.

-

Mechanistic Insights

The Pinner reaction proceeds through a well-established mechanism:

Sources

- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatographic and spectroscopic analysis of the components present in the phenanthridinium trypanocidal agent isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. youtube.com [youtube.com]

- 11. Pinner Reaction | NROChemistry [nrochemistry.com]

- 12. Pinner Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Pinner reaction - Wikipedia [en.wikipedia.org]

The Synthetic Cornerstone: A Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride in Drug Discovery

Foreword: Beyond the Mechanism of Action

For the researcher, scientist, or drug development professional, the value of a chemical compound is not always defined by its intrinsic biological activity. Often, its true potential lies in its capacity as a versatile scaffold for the synthesis of novel therapeutic agents. 5-Chloro-2-fluoro-benzamidine hydrochloride is a prime example of such a cornerstone molecule. While a specific, direct "mechanism of action" for this compound is not its defining characteristic, its utility as a synthetic intermediate in the creation of potent and selective enzyme inhibitors is of significant interest to the medicinal chemistry community.[1]

This technical guide, therefore, deviates from a traditional mechanistic analysis. Instead, it provides an in-depth exploration of this compound's role as a critical building block, its chemical rationale, and its application in the synthesis of targeted therapeutics.

Chemical Profile and Strategic Importance

This compound is a halogenated benzamidine derivative. Its strategic value in medicinal chemistry stems from the unique interplay of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 1187929-52-7 | [2] |

| Molecular Formula | C₇H₇Cl₂FN₂ | [2] |

| Molecular Weight | 209.05 g/mol | [2] |

| Appearance | Yellow Crystalline Powder | Chem-Impex |

| Primary Role | Synthetic Intermediate | [1] |

The benzamidine moiety itself is a well-established pharmacophore, recognized for its ability to mimic the side chain of arginine. This makes it an excellent starting point for the design of inhibitors for enzymes that recognize arginine in their substrates, most notably serine proteases.[3] The chloro and fluoro substituents on the benzene ring provide medicinal chemists with crucial tools to fine-tune the physicochemical properties of the final drug candidate. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[4]

The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The catalytic mechanism of serine proteases involves a highly conserved catalytic triad (serine, histidine, and aspartate) in the active site. A key feature of many serine proteases, such as trypsin and thrombin, is a specificity pocket (the S1 pocket) that preferentially binds to basic amino acid residues like arginine.

The benzamidine group is a potent mimic of the arginine side chain. Its cationic nature at physiological pH allows it to form a salt bridge with an aspartate residue typically found at the bottom of the S1 pocket, anchoring the inhibitor in the active site.

Caption: Fig 1. Benzamidine interaction with a serine protease S1 pocket.

Synthetic Utility: A Representative Workflow

While specific patented syntheses starting directly from this compound are not readily found in public literature, its utility can be demonstrated through a representative synthetic workflow for creating a more complex heterocyclic compound, a common strategy in drug discovery. Benzamidines are known to react with β-dicarbonyl compounds to form pyrimidine rings.

This hypothetical workflow illustrates how this compound could be used to generate a substituted pyrimidine, a scaffold present in many bioactive molecules.

Caption: Fig 2. Representative synthetic workflow.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol is a generalized representation and would require optimization for specific substrates.

Objective: To synthesize a 2-(5-Chloro-2-fluorophenyl)-4-hydroxy-6-methylpyrimidine from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.

-

Amidine Addition: Add this compound (1.0 equivalent) to the solution. Stir for 15 minutes at room temperature.

-

Dicarbonyl Addition: Slowly add ethyl acetoacetate (1.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate. If not, extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification: Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sodium ethoxide is highly reactive with water. Anhydrous conditions prevent quenching of the base and side reactions.

-

Inert Atmosphere: Prevents potential oxidation of starting materials and intermediates at elevated temperatures.

-

Base: The reaction requires a basic environment to deprotonate the β-dicarbonyl compound, forming a nucleophilic enolate, and to neutralize the hydrochloride salt of the benzamidine.

-

Reflux: The condensation and cyclization reactions are often slow at room temperature and require thermal energy to proceed at a reasonable rate.

Evaluating the End Product: Serine Protease Inhibition Assay

Once a novel compound is synthesized using this compound as a scaffold, it must be tested for biological activity. The following is a standard protocol for a colorimetric assay to determine the inhibitory potential of a compound against a serine protease like trypsin.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of trypsin. Trypsin cleaves a synthetic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA), releasing a yellow-colored product, p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

Materials:

-

Trypsin enzyme

-

BAPNA substrate

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Test compound (synthesized product)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add a small volume of the test compound dilutions to the wells. Include a positive control (a known inhibitor like benzamidine) and a negative control (solvent only).

-

Enzyme Addition: Add the trypsin solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the BAPNA substrate to all wells.

-

Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the reaction rate (change in absorbance over time) for each well.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Self-Validating System:

-

The inclusion of a positive control validates that the assay can detect inhibition.

-

The negative control establishes the baseline 100% enzyme activity.

-

Running the assay in triplicate for each concentration allows for statistical analysis of the results.

Conclusion

This compound is a strategically designed synthetic building block that offers significant potential in drug discovery. While it does not possess a defined mechanism of action in a biological context, its true value is realized in the hands of medicinal chemists. The benzamidine core provides a reliable anchor for targeting serine proteases, while the halogenated aromatic ring offers a platform for modulating the pharmacokinetic and pharmacodynamic properties of the final molecule. The ability to utilize this and similar intermediates in robust synthetic workflows, coupled with reliable in vitro screening assays, forms a fundamental part of the modern drug discovery engine.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Chem-Impex International. (n.d.). 5-Fluoro-2-methyl-benzamidine hydrochloride. Retrieved January 5, 2026, from [Link]

-

Čikšas, D., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 185, 111812. [Link]

- Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.

-

Google Patents. (2016). US Patent 9,284,281. Retrieved January 5, 2026, from [Link]

-

Akaike, T., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 7, 40733. [Link]

-

Google Patents. (1960). US Patent 2,935,514. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine hydrochloride: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-benzamidine hydrochloride is a halogenated benzamidine derivative that has emerged as a versatile building block in medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of both chloro and fluoro substituents, impart distinct physicochemical properties that enhance its utility as a synthetic intermediate for creating novel therapeutic agents. This guide provides a comprehensive overview of this compound, covering its synthesis, key applications in drug discovery, and insights into its potential mechanisms of action. Detailed protocols and structure-activity relationships are discussed to provide a practical resource for researchers in the field.

Introduction: The Significance of Substituted Benzamidines in Drug Discovery

Benzamidine and its derivatives are a well-established class of compounds with significant therapeutic potential, primarily recognized for their ability to act as competitive inhibitors of serine proteases like trypsin.[1] The benzamidine moiety serves as a strong pharmacophore that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles.[2] The introduction of halogen atoms, such as chlorine and fluorine, onto the benzene ring can profoundly influence the molecule's properties.

Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4][5] Chlorine substitution can also modulate the electronic and lipophilic character of a molecule, impacting its biological activity.[6] this compound combines these features, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[7] It is particularly utilized in the development of drugs targeting enzymes and receptors, with applications in oncology, infectious diseases, and diagnostics.[7][8]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 1187929-52-7 | [9][10] |

| Molecular Formula | C₇H₇Cl₂FN₂ | |

| Molecular Weight | 208.05 g/mol | [10] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of substituted benzamidines can be achieved through several established chemical routes. A common and effective method is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield the corresponding benzamidine hydrochloride.[2]

Proposed Synthetic Pathway for this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general methods for preparing substituted benzamidines.

Step 1: Synthesis of 5-Chloro-2-fluorobenzonitrile

The starting material, 5-chloro-2-fluorobenzonitrile, can be synthesized from 5-chloro-2-fluoroaniline via a Sandmeyer reaction.

Step 2: Pinner Reaction to form the Imino Ether Hydrochloride

5-Chloro-2-fluorobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.

Step 3: Ammonolysis to yield this compound

The resulting imino ether hydrochloride is then treated with ammonia to produce the final product.

A visual representation of this proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of a variety of pharmaceuticals.[7] Its unique substitution pattern allows for the exploration of structure-activity relationships, leading to the discovery of novel therapeutic agents.[11]

Enzyme Inhibition

The benzamidine scaffold is a well-known inhibitor of serine proteases. The chloro and fluoro substituents on the phenyl ring of this compound can enhance its binding affinity and selectivity for specific enzyme targets.[12] This makes it a valuable building block for developing inhibitors for enzymes involved in various disease processes, including coagulation, inflammation, and cancer.[2][13]

Anticoagulant Agents

Benzamidine derivatives have been investigated for their potential as anticoagulants.[14] The ability of the benzamidine group to mimic the side chain of arginine allows it to bind to the active site of thrombin, a key enzyme in the coagulation cascade. The specific halogenation pattern of this compound can be exploited to fine-tune the potency and pharmacokinetic properties of novel anticoagulant drugs.

Antiviral and Antimicrobial Agents

Substituted benzamidines have demonstrated promising activity against various pathogens.[15][16] The incorporation of this compound into larger molecules can lead to the development of new antiviral and antimicrobial agents. For instance, benzamidine-based compounds have shown potential in treating periodontitis.[15][17]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in a research setting.

General Procedure for Amide Coupling

This protocol describes a standard method for coupling this compound with a carboxylic acid to form an N-substituted benzamidine derivative.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted benzamidine.

Caption: Experimental workflow for a typical amide coupling reaction.

Safety and Handling

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in modern drug discovery. The strategic incorporation of chlorine and fluorine atoms provides a unique handle for medicinal chemists to modulate the pharmacological properties of lead compounds.[21] Future research will likely focus on expanding the library of derivatives synthesized from this intermediate to explore new biological targets and therapeutic areas. Further investigation into the toxicological profile of halogenated benzamidines is also warranted to ensure the development of safe and effective therapeutics.[22][23] The continued application of this and similar halogenated intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel drugs.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. arctomsci.com [arctomsci.com]

- 10. This compound | 1187929-52-7 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. AU5299496A - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sinlist.chemsec.org [sinlist.chemsec.org]

- 20. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-benzamidine Hydrochloride

This guide provides a comprehensive overview of the synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride, a key intermediate in pharmaceutical research and development. The unique substitution pattern of this molecule, featuring both chloro and fluoro groups on the aromatic ring, imparts specific properties that make it a valuable building block in the design of novel therapeutic agents, particularly enzyme inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the synthetic strategy, mechanistic rationale, and practical considerations.

Introduction and Significance

This compound serves as a crucial precursor in medicinal chemistry. Its structural features allow for targeted interactions with biological macromolecules, making it an essential component in the synthesis of compounds for various therapeutic areas.[1] The presence of the halogen substituents influences the electronic properties and binding interactions of the final drug candidates, often enhancing their efficacy and selectivity.[1] This guide will focus on a robust and widely applicable method for its preparation: the Pinner reaction.

Mechanistic Overview: The Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which can then be readily transformed into amidines.[2][3] The reaction proceeds in two main stages, starting from the readily available 5-Chloro-2-fluoro-benzonitrile.

Stage 1: Formation of the Pinner Salt (Imidate Hydrochloride)

The synthesis begins with the acid-catalyzed reaction of the nitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl).[2][3] The nitrile nitrogen is first protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form an imidate salt, commonly referred to as a "Pinner salt".[2][4]

Stage 2: Aminolysis to the Amidine Hydrochloride

The isolated or in-situ generated Pinner salt is then treated with ammonia, usually in an alcoholic solution. The ammonia displaces the alkoxy group of the imidate to form the desired amidine. The final product is isolated as its hydrochloride salt, which is generally more stable and easier to handle than the free base.[2]

Diagram of the Pinner Reaction Mechanism:

Caption: The two-stage mechanism of the Pinner reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the Pinner reaction and has been adapted for the specific synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 5-Chloro-2-fluoro-benzonitrile | 57381-34-7 | 155.56 | Starting material. Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Anhydrous Ethanol | 64-17-5 | 46.07 | Reagent and solvent. Must be strictly anhydrous. |

| Anhydrous Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | Catalyst. Highly corrosive and toxic.[5] |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | Solvent for precipitation. Highly flammable. |

| Anhydrous Ammonia (in ethanol) | 7664-41-7 | 17.03 | Reagent for aminolysis. Corrosive and toxic. |

Equipment

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filtration flask

-

Rotary evaporator

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Caption: A streamlined workflow for the synthesis of this compound.

Part 1: Synthesis of the Pinner Salt

-

In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 15.6 g (0.1 mol) of 5-Chloro-2-fluoro-benzonitrile in 100 mL of anhydrous ethanol.

-

Cool the flask in an ice bath to 0-5 °C with stirring.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated and fumes of HCl are observed at the outlet of the drying tube.

-

Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add 200 mL of anhydrous diethyl ether to the mixture to precipitate the Pinner salt.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Part 2: Synthesis of this compound

-

Suspend the dried Pinner salt in 150 mL of a saturated solution of anhydrous ammonia in ethanol.

-

Stir the suspension at room temperature for 12-24 hours. A precipitate of ammonium chloride will form.

-

Remove the ammonium chloride by vacuum filtration and wash the solid with a small amount of cold ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield pure this compound.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

| Analysis Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. For the parent benzamidine hydrochloride, the melting point is reported to be around 169-173 °C. The melting point of the target compound is expected to be in a similar range but may vary due to the substituents. |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The protons of the amidinium group may appear as a broad singlet. The exact chemical shifts can be predicted using NMR prediction software.[6][7] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and amidinium groups. |

| FTIR | The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amidinium group (around 3100-3300 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-Cl and C-F stretching vibrations.[8][9] |

| HPLC | High-performance liquid chromatography can be used to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[2][10] Purity should ideally be ≥98%. |

Safety Precautions

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

5-Chloro-2-fluoro-benzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid contact with skin, eyes, and clothing.

-

Anhydrous Hydrogen Chloride: Extremely corrosive and toxic.[5] Inhalation can cause severe respiratory damage.[5][11] Handle only in a well-ventilated fume hood with a proper gas scrubbing system.

-

Anhydrous Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with care in a well-ventilated area.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Ensure there are no ignition sources nearby.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of Pinner salt | Incomplete reaction; presence of moisture. | Ensure all reagents and glassware are strictly anhydrous. Extend the reaction time or increase the amount of HCl gas. |

| Formation of amide byproduct | Presence of water during the Pinner salt formation. | Use freshly distilled, anhydrous solvents and ensure the HCl gas is dry. |

| Product contaminated with ammonium chloride | Incomplete removal during filtration. | Wash the filtered product thoroughly with a solvent in which the product is soluble but ammonium chloride is not (e.g., isopropanol or acetonitrile).[12] Alternatively, ammonium chloride can be removed by sublimation under vacuum.[12] |

| Difficulty in crystallization | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |

References

- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P

-

How we can remove Ammonium Chloride salts from highly water soluble organic compound? | ResearchGate. (URL: [Link])

-

Pinner Reaction | NROChemistry. (URL: [Link])

-

Pinner reaction - Wikipedia. (URL: [Link])

-

FTIR spectrum of benzidine metabolite. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... - ResearchGate. (URL: [Link])

- JPH01230410A - Removal of ammonium chloride - Google P

-

How Can Ammonium Chloride Be Purified? - Chemistry For Everyone - YouTube. (URL: [Link])

-

A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: [Link])

-

SAFETY DATA SHEET Hydrogen chloride, anhydrous SECTION 1 - Linde Gas GmbH. (URL: [Link])

-

Standard Operating Procedure. (URL: [Link])

-

Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (URL: [Link])

-

Benzamidine Hydrochloride Hydrate | BS-B6235 | BioString. (URL: [Link])

-

FTIR spectra of Benzidine | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Hydrochloric acid - Hazardous Substance Fact Sheet. (URL: [Link])

-

FTIR spectra of dapsone benzamide (I). | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: [Link])

-

Benzamide - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

methyl 7-hydroxyhept-5-ynoate - Organic Syntheses Procedure. (URL: [Link])

-

PROSPRE - 1 H NMR Predictor. (URL: [Link])

-

Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (URL: [Link])

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

-

Pinner Reaction | NROChemistry. (URL: [Link])

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. (URL: [Link])

-

(PDF) Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC - ResearchGate. (URL: [Link])

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (URL: [Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (URL: [Link])

-

CASPRE - 13 C NMR Predictor. (URL: [Link])

-

Predict all NMR spectra - NMRDB.org. (URL: [Link])

-

Improved Pinner Reaction with CPME as a Solvent - ResearchGate. (URL: [Link])

Sources

- 1. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ammonium chloride - Wikipedia [en.wikipedia.org]

- 5. produkte.linde-gas.at [produkte.linde-gas.at]

- 6. PROSPRE [prospre.ca]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-benzamidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-fluoro-benzamidine hydrochloride, a key intermediate in contemporary drug discovery. In the absence of publicly available experimental data, this document presents computationally predicted solubility values and outlines detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical protocols to facilitate the integration of this compound into research and development pipelines. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity. The protocols for kinetic and thermodynamic solubility assays are detailed, complete with data analysis steps and visualizations, to provide a robust framework for characterizing this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that profoundly influences a drug's bioavailability, efficacy, and developability.[1][2] A compound that cannot adequately dissolve in the gastrointestinal tract will likely exhibit poor absorption, leading to suboptimal therapeutic concentrations in systemic circulation.[1][3] Indeed, it is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, creating a significant hurdle for formulation chemists.[2][4]

This compound is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing biologically active molecules, particularly as inhibitors for various therapeutic targets.[5] Its unique substitution pattern, featuring both chloro and fluoro groups, enhances its potential for specific molecular interactions.[5] Understanding the solubility of this intermediate is therefore not merely an academic exercise but a critical step in harnessing its full therapeutic potential. This guide provides a detailed examination of the predicted solubility of this compound and the experimental workflows required for its empirical validation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation upon which all further development is built. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Chem-Impex[5] |

| CAS Number | 1187929-52-7 | Chem-Impex[5] |

| Molecular Formula | C₇H₆ClFN₂·HCl | Chem-Impex[5] |

| Molecular Weight | 209.05 g/mol | Chem-Impex[5] |

| Appearance | Off-white solid | Chem-Impex[5] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[5] |

| Storage Conditions | 0-8 °C | Chem-Impex[5] |

Solubility Profile: Predicted and Comparative Data

As of the writing of this guide, specific experimental solubility data for this compound is not available in the public domain. However, we can infer its likely solubility characteristics through computational prediction and by examining the solubility of its parent compound, benzamidine hydrochloride.

Computationally Predicted Solubility

To provide a working estimate for researchers, the aqueous solubility of 5-Chloro-2-fluoro-benzamidine was predicted using a well-established computational model. These models utilize the chemical structure to estimate solubility based on fragment contributions and physicochemical parameters.

| Parameter | Predicted Value | Unit | Notes |

| Intrinsic Solubility | Moderate | - | The solubility of the neutral form of the molecule. |

| Solubility at pH 7.4 | High | - | Due to the basic nature of the amidine group, the compound is expected to be protonated and more soluble at physiological pH. |

Note: These are in silico predictions and should be confirmed by experimental data.

Comparative Solubility of Benzamidine Hydrochloride

The solubility of the parent compound, benzamidine hydrochloride, provides a useful, albeit imperfect, benchmark. The presence of the chloro and fluoro substituents on the target molecule will modulate its solubility relative to the parent structure. The halogen atoms can increase lipophilicity, which might decrease aqueous solubility. However, their influence on the crystal lattice energy and interactions with water molecules can lead to complex and non-intuitive effects.

| Compound | Solvent | Solubility | Source |

| Benzamidine hydrochloride | PBS, pH 7.2 | ~3 mg/mL | Cayman Chemical[6] |

| Benzamidine hydrochloride | Water | Soluble, up to 50 mg/mL with heating | Sigma-Aldrich |

| Benzamidine hydrochloride | Ethanol | ~10 mg/mL | Cayman Chemical[6] |

| Benzamidine hydrochloride | DMSO | ~25 mg/mL | Cayman Chemical[6] |

| Benzamidine hydrochloride | Dimethyl formamide (DMF) | ~25 mg/mL | Cayman Chemical[6] |

Experimental Determination of Solubility: Protocols and Rationale

To obtain definitive solubility data, empirical determination is essential. The two most common and informative types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays, making it highly relevant for early drug discovery.

In the early stages of drug discovery, compounds are often screened in high-throughput formats where they are introduced to aqueous assay buffers from DMSO stock solutions.[3] The kinetic solubility assay provides a rapid assessment of whether a compound is likely to precipitate under these conditions, which could lead to false-negative results or other assay artifacts.[3] It is a pragmatic measure of a compound's "workable" solubility in an experimental setting.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the 10 mM stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 µM to 100 µM.

-

Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final theoretical concentration of 100 µM with 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours.

-

Phase Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

-

Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV, using the previously prepared calibration curve for quantification.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended period of equilibration, where the dissolved and solid forms of the compound are in equilibrium.[7] This is considered the "true" solubility of the compound and is a critical parameter for understanding its potential for oral absorption and for formulation development.

The thermodynamic solubility represents the maximum amount of a compound that can be dissolved in a given medium under equilibrium conditions.[7] This value is crucial for predicting the in vivo dissolution of an orally administered drug and for developing formulations that can achieve and maintain a therapeutic concentration.[8] The shake-flask method is the gold-standard for determining thermodynamic solubility.[8]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of PBS at pH 7.4 in a glass vial. The presence of excess solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter into a clean vial. Ensure the filter material does not bind the compound.

-

Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While experimental solubility data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. The computationally predicted solubility suggests that it is likely to have sufficient aqueous solubility for many applications in drug discovery, particularly at physiological pH. However, these in silico predictions must be substantiated by empirical data. The detailed protocols for kinetic and thermodynamic solubility assays provided herein offer a clear path for researchers to generate this critical data, thereby enabling a more informed progression of drug candidates derived from this important chemical intermediate. The principles and methodologies outlined in this guide are broadly applicable and can serve as a valuable resource for the physicochemical characterization of other novel compounds.

References

- 1. Solubility prediction [cdb.ics.uci.edu]

- 2. Benzamidine hydrochloride hydrate | 206752-36-5 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. chemaxon.com [chemaxon.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Analysis of 5-Chloro-2-fluoro-benzamidine Hydrochloride: A Technical Guide

An In-Depth Examination of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-fluoro-benzamidine hydrochloride is a crucial building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts distinct electronic properties that are leveraged in the design of targeted enzyme inhibitors and other bioactive molecules.[1] A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in drug discovery and development pipelines.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details the experimental parameters for data acquisition and offers an in-depth interpretation of the spectral features, correlating them to the molecular structure. This document is intended to serve as a valuable resource for researchers, enabling a deeper understanding of this important pharmaceutical intermediate.

Introduction: The Significance of this compound in Drug Discovery

Benzamidine derivatives are a well-established class of compounds in medicinal chemistry, often employed as serine protease inhibitors. The presence of the halogen substituents in this compound modulates the reactivity and binding affinity of the molecule, making it a versatile intermediate for creating a diverse range of pharmaceutical candidates.[1]

Spectroscopic characterization is a cornerstone of modern chemical analysis, providing unambiguous confirmation of a molecule's identity and structure. For a compound like this compound, which is often used in multi-step syntheses, verifying its purity and structural integrity at each stage is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic ring substitution and the amidinium group.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable options due to the compound's polarity and the need to exchange labile protons.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 (adjust as needed for signal-to-noise).

-

Spectral Width: 12-16 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 200-220 ppm.

-

Relaxation Delay (d1): 2 seconds.

Data Summary and Interpretation

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.6 - 7.9 | m | - | Aromatic Protons |

| ¹H | 9.0 - 9.5 | br s | - | -NH₂ Protons |

| ¹³C | ~165 | s | - | C=N (Amidinium) |

| ¹³C | 115 - 140 | m | - | Aromatic Carbons |

Interpretation of NMR Data:

-

¹H NMR: The aromatic region is expected to show a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad and may exchange with residual water in the solvent, affecting their chemical shift and multiplicity.

-

¹³C NMR: The most downfield signal will correspond to the amidinium carbon due to its direct attachment to two electronegative nitrogen atoms. The aromatic carbons will appear in the typical range of 115-140 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H bonds of the amidinium group and the C=N bond.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Data Summary and Interpretation

Table 2: Predicted IR Spectroscopic Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3100 | N-H stretching (amidinium) | Strong, Broad |

| 1680 - 1640 | C=N stretching (amidinium) | Strong |

| 1600 - 1450 | C=C stretching (aromatic) | Medium |

| 1100 - 1000 | C-F stretching | Strong |

| 800 - 600 | C-Cl stretching | Medium |

Interpretation of IR Data:

The IR spectrum will be dominated by a strong, broad absorption in the high-frequency region corresponding to the N-H stretching vibrations of the protonated amidinium group. A strong band around 1660 cm⁻¹ is characteristic of the C=N stretching vibration. The presence of the C-F and C-Cl bonds will be confirmed by absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show the molecular ion of the free base after the loss of HCl.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

Data Summary and Interpretation

Table 3: Predicted Mass Spectrometry Data for 5-Chloro-2-fluoro-benzamidine

| m/z (calculated) | Ion | Notes |

| 173.0231 | [M+H]⁺ (C₇H₇ClFN₂) | Monoisotopic mass of the protonated free base. |

| 175.0201 | [M+H]⁺ (isotope) | Presence of the ³⁷Cl isotope. |

Interpretation of Mass Spectrometry Data:

The high-resolution mass spectrum will show a prominent peak corresponding to the protonated molecular ion of the free base, 5-Chloro-2-fluoro-benzamidine. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature, confirming the presence of a chlorine atom in the molecule.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates the logical progression of analysis:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. A combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure and purity. This information is indispensable for scientists and researchers working with this versatile intermediate, ensuring the reliability of their synthetic endeavors and the quality of the resulting biologically active compounds.

References

Sources

An In-depth Technical Guide to the Potential Research Applications of 5-Chloro-2-fluoro-benzamidine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-benzamidine hydrochloride is a halogenated benzamidine derivative with significant potential as a lead compound or chemical probe in drug discovery and chemical biology. The benzamidine moiety is a well-established pharmacophore for the inhibition of trypsin-like serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. The strategic incorporation of chloro and fluoro substituents on the phenyl ring is anticipated to modulate the compound's physicochemical properties, including its reactivity, selectivity, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility as a serine protease inhibitor, a potential anticancer agent, and a candidate for antimicrobial discovery. We present the scientific rationale for these applications, detailed experimental protocols for their investigation, and a perspective on the compound's role in advancing novel therapeutic strategies.

Foundational Insights: The Chemical and Biological Rationale